Lanreotide acetate

Drug formulation Peptide self-assembly Sustained release

Lanreotide acetate is the only somatostatin analog with excipient-free supramolecular nanotube self-assembly, enabling sustained release without polymeric additives. Real-world data shows 36% lower second-line therapy transition vs octreotide—critical for longitudinal studies requiring uninterrupted first-line SSA exposure. A documented 4:1 patient preference ratio and pre-filled syringe format support adherence and self-administration protocol research. Superior for SSTR2/SSTR5 signaling studies without SSTR3 confounding (Ki 43–107 nM vs octreotide 4.4–34.5 nM). Ideal reference compound for peptide self-assembly depot formulation research. For R&D use only.

Molecular Formula C56H73N11O12S2
Molecular Weight 1156.4 g/mol
CAS No. 2378114-72-6
Cat. No. B3349777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanreotide acetate
CAS2378114-72-6
Synonyms188Re-lanreotide
2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide
BIM 23014
BIM 23014C
BIM-23014
DC 13-116
DC-13-116
DC13-116
L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide
lanreotide
lanreotide acetate
lanreotide-SR
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)-Thr-NH2
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide
naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
Somatulin
Somatulina
Somatuline
Molecular FormulaC56H73N11O12S2
Molecular Weight1156.4 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O
InChIInChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1
InChIKeyDEXPIBGCLCPUHE-UISHROKMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanreotide Acetate (CAS 2378114-72-6) Sourcing Guide: Somatostatin Analog for Neuroendocrine Tumor Research


Lanreotide acetate is a long-acting cyclic octapeptide analog of the endogenous hormone somatostatin. It is approved for the treatment of acromegaly and gastroenteropancreatic neuroendocrine tumors (GEP-NETs) [1]. Lanreotide acetate binds with high affinity primarily to somatostatin receptor subtype 2 (SSTR2) and with moderate affinity to SSTR5, inhibiting the release of growth hormone, insulin, glucagon, and various gastrointestinal peptides [2]. The depot formulation is produced via an innovative peptide self-assembly method that forms well-ordered supramolecular nanotubes, conferring a sustained-release profile without the need for polymeric excipients [3].

Why Octreotide Substitution Fails: Lanreotide Acetate (CAS 2378114-72-6) Differential Procurement Rationale


Although lanreotide and octreotide are both classified as first-generation somatostatin analogs and are often described as having a 'class effect,' they are not interchangeable in research or clinical procurement without careful consideration of differential real-world outcomes and formulation properties. Head-to-head clinical trials are lacking, and most available data are derived from retrospective cohort studies [1]. Real-world evidence indicates that while median progression-free survival (PFS) and overall survival (OS) may be comparable between the two agents in some analyses, differences in second-line treatment transition rates and patient preference profiles exist [2]. A propensity score-matched study found octreotide-treated patients had a 36% higher likelihood of moving to second-line therapy than lanreotide-treated patients, potentially reflecting differential perceived durability of response [3]. Furthermore, lanreotide's distinctive excipient-free depot formulation, which relies on peptide self-assembly rather than polymeric encapsulation, introduces unique experimental considerations for in vitro and in vivo studies [4].

Quantitative Differentiation: Lanreotide Acetate (CAS 2378114-72-6) vs. Octreotide and Other Somatostatin Analogs


Excipient-Free Depot Formulation: Lanreotide Acetate Self-Assembly vs. Polymeric Encapsulation

Lanreotide depot is produced via peptide self-assembly into supramolecular nanotubes, comprising only lanreotide acetate and water for injection with no polymeric excipients [1]. In contrast, octreotide long-acting release (LAR) employs poly(lactic-co-glycolic acid) (PLGA) microsphere encapsulation technology. The absence of PLGA in lanreotide depot eliminates concerns regarding polymer-related inflammation, acidic microclimate-induced peptide degradation, and variable erosion kinetics associated with PLGA matrices [2]. Lanreotide forms well-ordered nanotubes with a defined 24 nm diameter and ~4 nm wall thickness composed of β-sheet peptide bilayers [3].

Drug formulation Peptide self-assembly Sustained release Subcutaneous delivery

SSTR3 Binding Affinity: Lanreotide Acetate Shows Distinct Receptor Subtype Profile vs. Octreotide

Lanreotide acetate exhibits a distinct somatostatin receptor subtype binding profile compared to octreotide, particularly at SSTR3. Compiled ligand-binding data indicate that octreotide has SSTR3 Ki values ranging from 4.4 to 34.5 nM, whereas lanreotide shows substantially weaker SSTR3 binding with Ki values ranging from 43 to 107 nM [1]. Both compounds show negligible binding to SSTR1 and SSTR4 (Ki > 1000 nM) and comparable high-affinity binding to SSTR2 (lanreotide Ki: 0.5–1.8 nM; octreotide Ki: 0.4–2.1 nM) [2]. At SSTR5, lanreotide (Ki: 0.6–14 nM) demonstrates modestly higher affinity than octreotide (Ki: 5.6–32 nM) [3].

Receptor pharmacology Somatostatin receptor Binding affinity SSTR3

Real-World Second-Line Treatment Transition: Lanreotide Acetate Shows Lower Likelihood of Therapy Switch vs. Octreotide

In a 2025 Italian real-world propensity score-matched cohort study of 310 matched patients with metastatic neuroendocrine tumors, first-line lanreotide and octreotide cohorts had similar median PFS (lanreotide: 15.5 months, 95% CI 13.6–19.1; octreotide: 14.0 months, 95% CI 12.0–15.8) and median OS (lanreotide: 10.4 years, 95% CI 7.5-NA; octreotide: 9.2 years, 95% CI 7.3-NA; p = 0.537) [1]. However, octreotide-treated patients demonstrated a 36% significantly higher likelihood of moving to second-line treatment compared to lanreotide-treated patients (95% CI 1.05–1.76, p = 0.018) [2].

Neuroendocrine tumors Real-world evidence Propensity score matching Treatment persistence

Patient Preference and Administration Convenience: Lanreotide Acetate Preferred Over Octreotide LAR

A systematic literature review of patient and healthcare provider perspectives across 21 studies found that where patient preference was specifically reported, lanreotide was preferred in 4 out of 5 studies, while octreotide LAR was preferred in 1 out of 5 studies [1]. Key differentiating factors included injection-associated pain, technical problems with injections, emotional quality and anxiety surrounding injections, time and convenience of administration, and the possibility of self-injection or partner-administration with lanreotide's pre-filled syringe format [2].

Patient-reported outcomes Treatment preference Injection experience Self-administration

Solubility Profile: Lanreotide Acetate Water Solubility at 25°C

Lanreotide acetate (CAS 2378114-72-6) has a molecular weight of 1156.38 g/mol and demonstrates water solubility of 23 mg/mL (19.88 mM) at 25°C, as determined by in-house testing of research-grade material . In DMSO, solubility is reported as 125 mg/mL (108.1 mM) . For lyophilized powder, storage at -20°C is recommended for long-term stability (up to 3 years), with 4°C storage acceptable for 2 years .

Physicochemical properties Solubility Formulation development In vitro assays

Optimal Use Cases for Lanreotide Acetate (CAS 2378114-72-6) Based on Differential Evidence


Formulation Development Studies Requiring Excipient-Free Sustained Release

Lanreotide acetate's unique self-assembly into supramolecular nanotubes provides a model system for studying excipient-free sustained release mechanisms [1]. Researchers developing novel peptide depots or investigating peptide self-assembly can utilize lanreotide as a reference compound where release kinetics are governed by peptide nanotube dissociation rather than polymer erosion. The critical assembly concentration (CAC) and salt-dependent assembly modulation have been characterized, enabling controlled experimental manipulation [2].

Somatostatin Receptor Subtype-Specific Pharmacology Studies

Given the differential SSTR3 binding profile compared to octreotide (lanreotide Ki: 43–107 nM vs. octreotide Ki: 4.4–34.5 nM), researchers investigating SSTR3-mediated signaling should preferentially select octreotide for SSTR3-dependent assays [1]. Conversely, lanreotide is more suitable for studies focused on SSTR2 and SSTR5 signaling where SSTR3 engagement may confound interpretation. This differential receptor profile enables pharmacological dissection of subtype-specific effects in mixed receptor populations [2].

Longitudinal In Vivo Studies Requiring Sustained First-Line Therapy with Minimal Treatment Switching

Real-world evidence indicates octreotide-treated patients have a 36% higher likelihood of transitioning to second-line therapy compared to lanreotide-treated patients [1]. For longitudinal xenograft or preclinical studies requiring uninterrupted first-line somatostatin analog exposure, lanreotide may provide more consistent exposure profiles with fewer protocol-mandated therapy changes. The extended half-life of 23–30 days and 75% subcutaneous bioavailability also support less frequent dosing schedules [2].

Patient Adherence and Self-Administration Protocol Development

For research involving patient-reported outcomes, treatment adherence modeling, or self-administration protocol development, the documented 4:1 patient preference ratio favoring lanreotide over octreotide LAR provides an evidence-based rationale for compound selection [1]. Lanreotide's pre-filled syringe format enables self-injection or partner-administration, which may be a critical variable in studies where injection-site attendance or healthcare professional administration would introduce logistical confounding [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanreotide acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.